

# An In-depth Technical Guide to 3-(Cyclopentylamino)propionitrile: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: **3-(Cyclopentylamino)propionitrile**

Cat. No.: **B086361**

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of **3-(Cyclopentylamino)propionitrile**. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in the laboratory and during process development.

## Introduction: Unveiling a Versatile Chemical Intermediate

**3-(Cyclopentylamino)propionitrile**, with the CAS Number 1074-63-1, is a bifunctional organic molecule featuring a secondary amine and a nitrile group.<sup>[1]</sup> This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential pharmaceutical applications. The cyclopentyl moiety introduces lipophilicity, a key parameter in drug design, while the propionitrile backbone offers a flexible three-carbon chain that can be further functionalized. Understanding the nuanced properties of this compound is paramount for its effective utilization in research and development.

# Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. The following section details the key physicochemical parameters of **3-(Cyclopentylamino)propionitrile**.

## Structural and General Properties

Property	Value	Source(s)
IUPAC Name	3-(Cyclopentylamino)propanenitrile	<a href="#">[1]</a>
CAS Number	1074-63-1	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	138.21 g/mol	<a href="#">[1]</a>
Appearance	Not explicitly stated, but analogous aminopropionitriles are often colorless to pale yellow liquids.	

## Key Physical Characteristics

Property	Value	Source(s)
Boiling Point	265.8 °C at 760 mmHg (Predicted)	<a href="#">[1]</a>
Density	0.95 g/cm <sup>3</sup>	<a href="#">[2]</a>
Melting Point	Data not available	
Refractive Index	Data not available	
pKa	8.0 (Predicted)	<a href="#">[2]</a>

Note: The boiling point at atmospheric pressure is a predicted value. Experimental data is crucial for precise process control. The absence of a reported melting point suggests that the

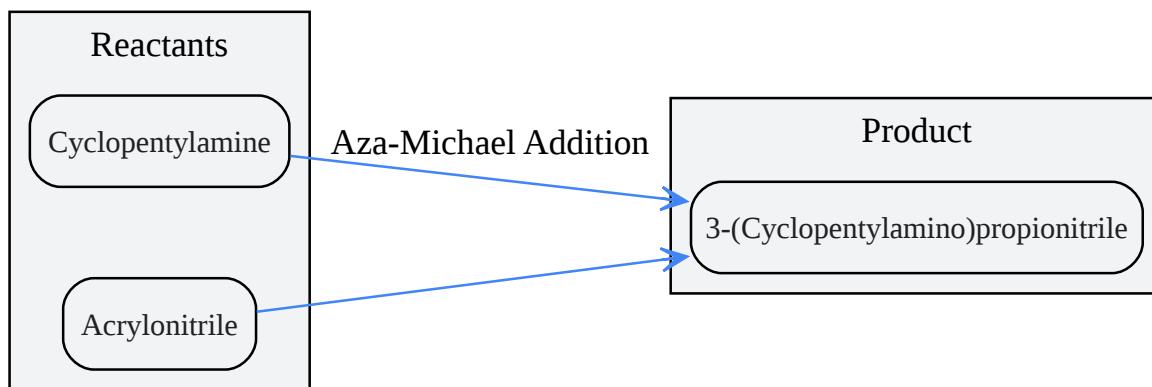
compound is likely a liquid at room temperature.

## Synthesis and Mechanistic Insights: The Aza-Michael Addition

The most direct and common method for the synthesis of **3-(Cyclopentylamino)propionitrile** is the aza-Michael addition of cyclopentylamine to acrylonitrile. This reaction is a classic example of conjugate addition, a cornerstone of organic synthesis.

### Reaction Overview

The reaction proceeds via the nucleophilic attack of the cyclopentylamine's nitrogen atom on the  $\beta$ -carbon of the electron-deficient alkene in acrylonitrile. The nitrile group acts as a powerful electron-withdrawing group, activating the double bond for this type of addition.



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Caption: Synthetic pathway for **3-(Cyclopentylamino)propionitrile**.

### Experimental Protocol: A Step-by-Step Guide

While a specific protocol for **3-(Cyclopentylamino)propionitrile** is not readily available in peer-reviewed literature, a general procedure for the aza-Michael addition of amines to acrylonitrile can be adapted. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, significantly reducing reaction times and improving yields.<sup>[3]</sup>

#### Step 1: Reaction Setup

- In a microwave-safe vessel, combine equimolar amounts of cyclopentylamine and acrylonitrile. The reaction can often be performed neat (without a solvent), which aligns with green chemistry principles.

#### Step 2: Microwave Irradiation

- Seal the vessel and place it in a microwave reactor.
- Irradiate the mixture at a controlled temperature (e.g., 100-130°C) for a specified time (typically ranging from 30 minutes to a few hours).<sup>[3]</sup> Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

#### Step 3: Work-up and Purification

- After completion, cool the reaction mixture to room temperature.
- If necessary, remove any unreacted starting materials and byproducts by vacuum distillation or column chromatography on silica gel.

Expert Insight: The exothermicity of the Michael addition should be considered, especially on a larger scale. A gradual addition of acrylonitrile to cyclopentylamine at a controlled temperature is advisable for conventional heating methods.

## Spectroscopic Characterization: The Molecular Fingerprint

While experimentally determined spectra for **3-(Cyclopentylamino)propionitrile** are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group protons, typically in the range of 1.2-2.0 ppm. The protons of the ethyl chain adjacent to the nitrogen and the nitrile group would appear as distinct multiplets, likely

between 2.5 and 3.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display a signal for the nitrile carbon ( $\text{C}\equiv\text{N}$ ) around 118-122 ppm. The carbons of the cyclopentyl ring and the ethyl chain would resonate in the aliphatic region of the spectrum.

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a sharp, medium-intensity absorption band around  $2240\text{-}2260\text{ cm}^{-1}$ , indicative of the  $\text{C}\equiv\text{N}$  stretching vibration. A band in the region of  $3300\text{-}3500\text{ cm}^{-1}$  corresponding to the N-H stretch of the secondary amine is also expected. The C-H stretching vibrations of the aliphatic cyclopentyl and ethyl groups will appear below  $3000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 138$ . Fragmentation patterns would involve the loss of the cyclopentyl group and cleavage of the C-C bonds in the propionitrile chain.

## Chemical Reactivity and Potential Applications

The dual functionality of **3-(Cyclopentylamino)propionitrile** provides a platform for diverse chemical transformations, making it a valuable building block in medicinal chemistry.

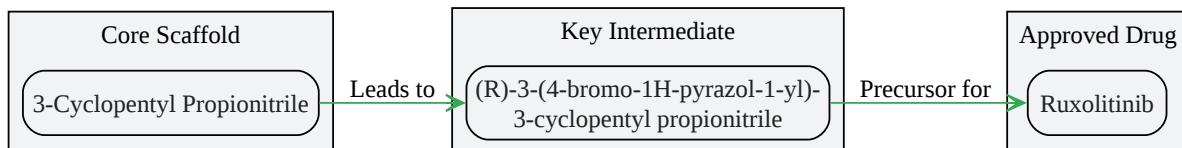
## Key Reactions

- Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to a wide range of derivatives.
- Amine Group Reactions: The secondary amine can undergo acylation, alkylation, and other standard amine transformations to introduce further diversity.

## Relevance in Drug Development

While direct biological activity data for **3-(Cyclopentylamino)propionitrile** is scarce, its structural motifs are present in pharmacologically active compounds. For instance, a

structurally related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, is a key intermediate in the synthesis of Ruxolitinib.<sup>[4]</sup> Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.<sup>[4]</sup> This highlights the potential of the 3-cyclopentyl propionitrile scaffold in the design of kinase inhibitors and other therapeutic agents.



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Caption: Role as a scaffold in drug discovery.

## Safety and Handling: A Commitment to Laboratory Safety

As with any chemical, proper handling and storage of **3-(Cyclopentylamino)propionitrile** are crucial. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety precautions for related aminonitriles should be followed.

### Hazard Identification

Based on analogous compounds, **3-(Cyclopentylamino)propionitrile** should be considered harmful if swallowed, in contact with skin, or if inhaled.<sup>[5]</sup> It may cause skin and eye irritation, as well as respiratory tract irritation.<sup>[5]</sup>

### Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[6]</sup>

- Avoid inhalation of vapors and direct contact with skin and eyes.[6]
- Wash hands thoroughly after handling.[7]

## Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] Recommended storage temperature is between 2-8°C.[1]

## Conclusion: A Promising Building Block for Future Discoveries

**3-(Cyclopentylamino)propionitrile** is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the aza-Michael addition and the presence of two reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries. While further experimental data on its physical properties and biological activity are needed, its structural relationship to key pharmaceutical intermediates underscores its importance for researchers and drug development professionals. This guide provides a solid foundation of knowledge to enable its safe and effective use in the pursuit of new scientific discoveries.

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